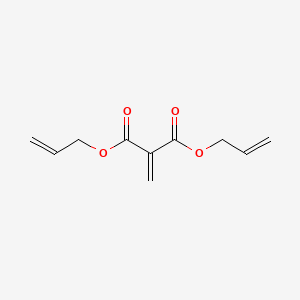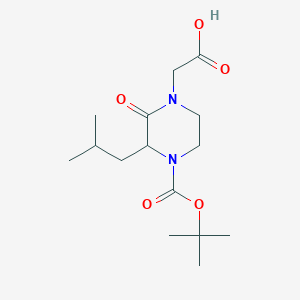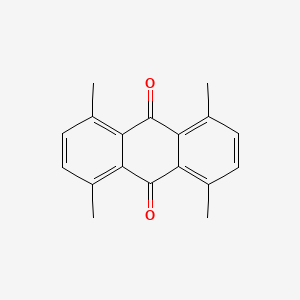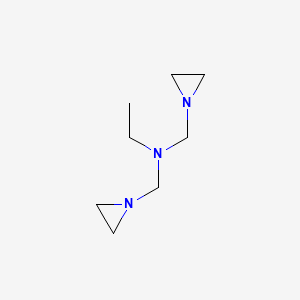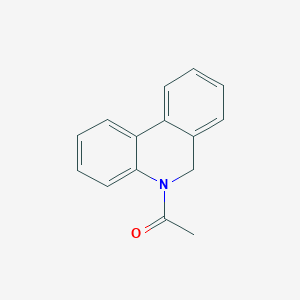
1-(6H-phenanthridin-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6H-phenanthridin-5-yl)ethanone is a chemical compound with the molecular formula C15H13NO and a molecular weight of 223.27 g/mol It is a derivative of phenanthridine, a nitrogen-containing heterocyclic compound
Vorbereitungsmethoden
The synthesis of 1-(6H-phenanthridin-5-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of phenanthridine with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields
Analyse Chemischer Reaktionen
1-(6H-phenanthridin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthridinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Reagents such as Grignard reagents or organolithium compounds can be used to introduce various substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phenanthridinone derivatives, while reduction results in alcohols.
Wissenschaftliche Forschungsanwendungen
1-(6H-phenanthridin-5-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer. Its derivatives have shown promise in preclinical studies for their ability to inhibit tumor growth.
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(6H-phenanthridin-5-yl)ethanone involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation and survival pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
1-(6H-phenanthridin-5-yl)ethanone can be compared with other phenanthridine derivatives, such as phenanthridinone and phenanthridine itself. These compounds share a common core structure but differ in their functional groups and chemical properties.
Similar compounds include:
Phenanthridinone: A closely related compound with a ketone group at a different position.
Phenanthridine: The parent compound without additional functional groups.
Phenanthridine derivatives: Various substituted phenanthridines with different functional groups.
Eigenschaften
CAS-Nummer |
6327-08-8 |
|---|---|
Molekularformel |
C15H13NO |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
1-(6H-phenanthridin-5-yl)ethanone |
InChI |
InChI=1S/C15H13NO/c1-11(17)16-10-12-6-2-3-7-13(12)14-8-4-5-9-15(14)16/h2-9H,10H2,1H3 |
InChI-Schlüssel |
NMDAFLHRXZQATQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CC2=CC=CC=C2C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


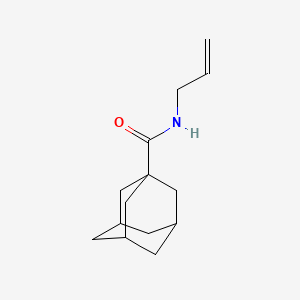
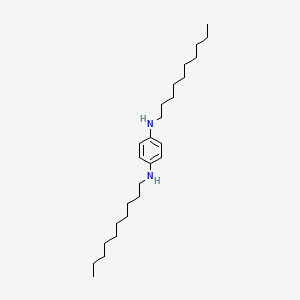
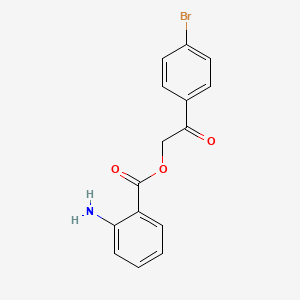
![1-Amino-4-[(4-fluorophenyl)amino]-2-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14159353.png)
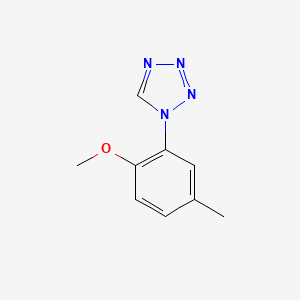

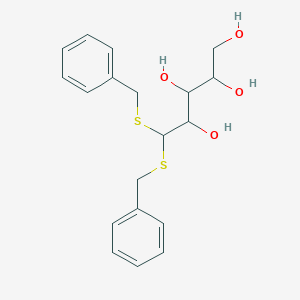
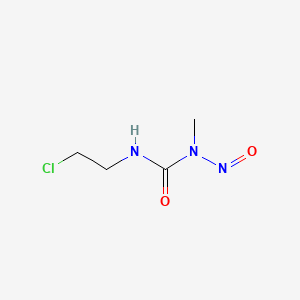
![1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14159387.png)

